molecular formula C20H27N3O4 B12176598 tert-butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate

tert-butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate

Cat. No.: B12176598
M. Wt: 373.4 g/mol
InChI Key: NBPHZTOPFZMWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a tert-butyl carbamate group, a piperidine ring, and a methoxy-substituted indole moiety, making it a complex and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Methoxylation: The indole ring is then methoxylated at the 5-position using reagents like sodium methoxide and methyl iodide.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.

    Carbamate Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, methyl iodide, and other nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Development: The compound’s indole moiety is known for its biological activity, making it a potential candidate for drug development, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Biological Probes: It can be used as a probe to study biological pathways and interactions involving indole derivatives.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may find applications in the development of agrochemicals for crop protection and growth regulation.

Mechanism of Action

The mechanism of action of tert-butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate is primarily related to its interaction with biological targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the specific target and the nature of the interaction. The piperidine ring and the carbamate group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
  • tert-Butyl ®- (1- (1H-indol-3-yl)propan-2-yl)carbamate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl carbamate group and the indole moiety, they differ in the substitution patterns and the presence of additional functional groups.
  • Biological Activity: The specific substitution on the indole ring and the nature of the piperidine ring can significantly influence the biological activity and the target specificity of these compounds.
  • Applications: Each compound may have unique applications based on its structure, with some being more suitable for drug development, while others may be better suited for material science or catalysis.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)21-14-7-9-23(10-8-14)18(24)17-12-13-11-15(26-4)5-6-16(13)22-17/h5-6,11-12,14,22H,7-10H2,1-4H3,(H,21,25)

InChI Key

NBPHZTOPFZMWHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.